

In Vitro Synthesis of Galidesivir Triphosphate for Research Applications

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Compound of Interest		
Compound Name:	Galidesivir triphosphate	
Cat. No.:	B12426737	Get Quote

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galidesivir (BCX4430) is a broad-spectrum antiviral agent and an adenosine nucleoside analog.[1][2][3] Its activity spans a wide range of RNA viruses, including filoviruses, flaviviruses, and coronaviruses.[2][3] The efficacy of Galidesivir is dependent on its intracellular conversion to the active triphosphate form, **Galidesivir triphosphate** (Gal-TP).[4][5] This conversion is catalyzed by host cell kinases.[4][5] Gal-TP acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication.[1][4] The mechanism of inhibition involves the incorporation of Gal-TP into the nascent viral RNA chain, which subsequently causes stalling of the RdRp and premature termination of RNA synthesis.[5]

For detailed in vitro studies of viral polymerases and for high-throughput screening of potential antiviral agents, a direct supply of Gal-TP is essential. This circumvents the variability of intracellular phosphorylation efficiencies across different cell lines.[2] This document provides detailed protocols for the in vitro chemical synthesis of **Galidesivir triphosphate** and its subsequent use in a viral polymerase inhibition assay.

Mechanism of Action: Inhibition of Viral RdRp

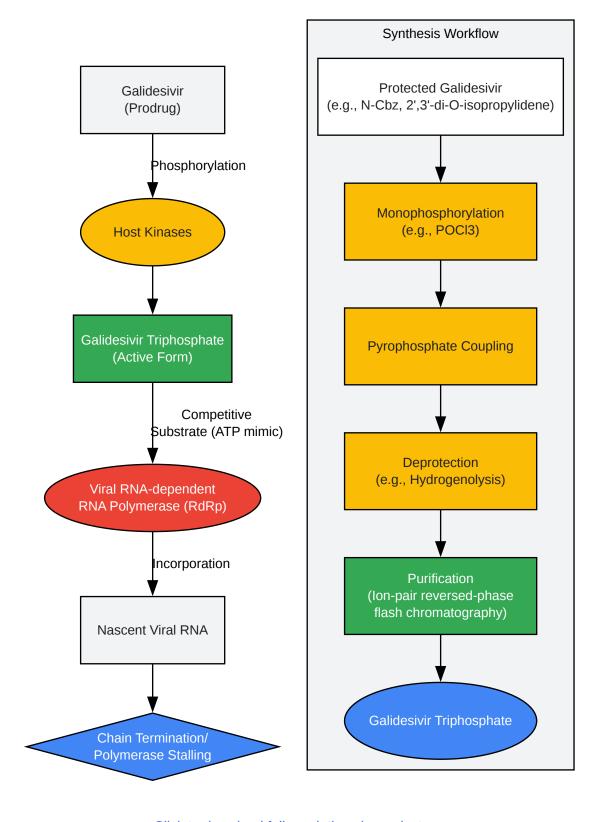


Methodological & Application

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Galidesivir, as a nucleoside analog, must be phosphorylated to its triphosphate form to exert its antiviral effect. This process is initiated by host cellular kinases. Once formed, **Galidesivir triphosphate** mimics the natural nucleotide adenosine triphosphate (ATP) and is incorporated into the growing viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to the premature termination of the elongating RNA strand, thereby disrupting viral replication.[1][2]





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